Moxifloxacin hydrochloride monohydrate

Antibacterial susceptibility Streptococcus pneumoniae Fluoroquinolone potency

Select this specific monohydrate hydrochloride salt for superior handling, stability, and processability over the anhydrous form. With an 8-fold lower MIC₉₀ against S. pneumoniae (0.25 mg/L) vs. levofloxacin and retained activity against ciprofloxacin-resistant MRSA (MIC 2 vs. 32 mg/L), it is the optimal reference agent for pneumococcal and intracellular infection models. Its 125-fold lower mutation frequency (4×10⁻¹⁰) supports robust resistance mechanism studies, while superior aqueous humor penetration (2.33 µg/mL) makes it ideal for ocular pharmacokinetic investigations.

Molecular Formula C21H27ClFN3O5
Molecular Weight 455.9 g/mol
CAS No. 192927-63-2
Cat. No. B017531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin hydrochloride monohydrate
CAS192927-63-2
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride;  BAY-12-8039;  Actira;  Avalox;  Proflox; 
Molecular FormulaC21H27ClFN3O5
Molecular Weight455.9 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
InChIInChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1
InChIKeySKZIMSDWAIZNDD-WJMOHVQJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxifloxacin Hydrochloride Monohydrate (CAS 192927-63-2) – A Well-Defined Fluoroquinolone Hydrate Salt for Reproducible Antibacterial Research


Moxifloxacin hydrochloride monohydrate is a synthetically defined hydrate salt of moxifloxacin, a fourth‑generation fluoroquinolone antibiotic characterized by its 8‑methoxy‑substituted quinoline‑3‑carboxylic acid core [1]. The compound’s molecular formula is C21H24FN3O4·HCl·H2O, with a molecular weight of approximately 455.92 g/mol, and it is supplied as a crystalline solid with a purity typically ≥98% by HPLC . Its monohydrate crystalline form is deliberately stabilized, non‑hygroscopic, and exhibits favorable handling properties in pharmaceutical formulation workflows compared to the anhydrous hydrochloride form [2].

Moxifloxacin Hydrochloride Monohydrate (CAS 192927-63-2) – Why In‑Class Fluoroquinolone Analogs Are Not Interchangeable


Within the fluoroquinolone class, seemingly minor structural modifications (e.g., 8‑methoxy substitution in moxifloxacin vs. unsubstituted ciprofloxacin) profoundly alter key performance metrics including target‑enzyme binding, mutant selection window, tissue penetration, and intrinsic susceptibility of clinically relevant pathogens [1]. Furthermore, the solid‑state form of the drug substance (hydrochloride monohydrate vs. anhydrous free base or alternative salts) critically influences stability, hygroscopicity, and processability, making simple substitution without quantitative justification a risk to both experimental reproducibility and formulation robustness [2].

Moxifloxacin Hydrochloride Monohydrate (CAS 192927-63-2) – Quantified Differentiation vs. Levofloxacin, Ciprofloxacin, and Gatifloxacin


Superior Anti‑Pneumococcal Potency: 8‑Fold Lower MIC90 Than Levofloxacin

Moxifloxacin exhibits a markedly lower MIC90 against Streptococcus pneumoniae compared to levofloxacin. In a large surveillance study, moxifloxacin demonstrated an MIC90 of 0.25 mg/L, whereas levofloxacin required 1 mg/L, representing an 8‑fold difference in potency against this key respiratory pathogen [1].

Antibacterial susceptibility Streptococcus pneumoniae Fluoroquinolone potency

Activity Against Ciprofloxacin‑Resistant MRSA: 16‑Fold Lower MIC

Against methicillin‑resistant Staphylococcus aureus (MRSA) strains that are resistant to ciprofloxacin, moxifloxacin retains significant antibacterial activity. In a direct head‑to‑head comparison, moxifloxacin demonstrated an MIC of 2 mg/L against ciprofloxacin‑resistant MRSA, whereas ciprofloxacin itself required 32 mg/L to inhibit the same strain [1].

Antimicrobial resistance MRSA Fluoroquinolone cross‑resistance

Superior Ocular Penetration: 4.7‑Fold Higher Aqueous Humor Levels Than Ciprofloxacin

Following oral administration, moxifloxacin achieves significantly higher concentrations in human aqueous humor than either levofloxacin or ciprofloxacin. Mean aqueous humor levels were 2.33 ± 0.85 µg/mL for moxifloxacin, compared to 1.50 ± 0.50 µg/mL for levofloxacin and 0.50 ± 0.25 µg/mL for ciprofloxacin [1].

Ocular pharmacokinetics Tissue penetration Endophthalmitis prophylaxis

Reduced Mutant Selection: 125‑Fold Lower Mutation Frequency vs. Ciprofloxacin

Moxifloxacin demonstrates a significantly lower propensity to select resistant mutants compared to ciprofloxacin. In Escherichia coli wild‑type strains, the mutation frequency for moxifloxacin was 4 × 10⁻¹⁰, whereas ciprofloxacin exhibited a mutation frequency of 5 × 10⁻⁸ [1].

Mutant prevention Resistance development Fluoroquinolone target selectivity

Physicochemical Profile: Higher Protein Binding and Defined Solubility Differentiate from Ciprofloxacin

Moxifloxacin hydrochloride monohydrate exhibits a distinct physicochemical profile compared to ciprofloxacin, with 50% protein binding (vs. 20‑40% for ciprofloxacin) and an aqueous solubility of 0.168 g/L, which is within a workable range for research‑scale solution preparation [1].

Physicochemical properties Protein binding Solubility

Crystalline Monohydrate Form: Non‑Hygroscopic Advantage Over Anhydrous Hydrochloride

The monohydrate crystalline form of moxifloxacin hydrochloride (CAS 192927-63-2) is specifically designed to be non‑hygroscopic, unlike the anhydrous hydrochloride form which absorbs water under adverse storage conditions and during pharmaceutical processing. This characteristic improves flowability and handling properties in solid dosage formulation [1].

Solid‑state stability Hygroscopicity Formulation development

Moxifloxacin Hydrochloride Monohydrate (CAS 192927-63-2) – Evidence‑Backed Application Scenarios in Scientific Research and Industrial Development


Respiratory Tract Infection Models and Pneumococcal Virulence Studies

The 8‑fold lower MIC90 of moxifloxacin against Streptococcus pneumoniae (0.25 mg/L) compared to levofloxacin (1 mg/L) makes this compound the preferred tool for in vitro and in vivo pneumococcal challenge models where a high probability of target attainment is required [4]. This is particularly relevant for studies investigating penicillin‑resistant strains or evaluating combination therapies in pneumonia models.

Intracellular Pathogen and Persistent MRSA Infection Research

The ability of moxifloxacin to retain activity against ciprofloxacin‑resistant MRSA (MIC = 2 mg/L vs. 32 mg/L) positions it as a critical reference agent in studies of intracellular staphylococcal survival, chronic osteomyelitis, or biofilm‑associated infections [4]. Its activity profile supports its use as a comparator in high‑inoculum or pharmacodynamic models where fluoroquinolone resistance is a concern.

Ocular Pharmacokinetic and Endophthalmitis Prophylaxis Studies

The superior aqueous humor penetration of moxifloxacin (2.33 µg/mL) relative to ciprofloxacin (0.50 µg/mL) provides a measurable advantage for investigations requiring robust intraocular drug levels [4]. This evidence underpins the selection of moxifloxacin in preclinical models of bacterial endophthalmitis and in the development of topical or intracameral antibiotic formulations.

Mutant Selection Window and Resistance Evolution Studies

The 125‑fold lower mutation frequency of moxifloxacin (4 × 10⁻¹⁰) vs. ciprofloxacin (5 × 10⁻⁸) makes it a valuable compound for mechanistic investigations into fluoroquinolone resistance development and mutant prevention concentration (MPC) studies [4]. Its balanced dual‑target inhibition (DNA gyrase and topoisomerase IV) offers a defined system for examining structure‑activity relationships that govern resistance emergence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxifloxacin hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.